Boc-Phe-Ala-OMe

Vue d'ensemble

Description

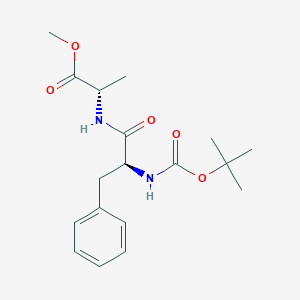

tert-Butyloxycarbonyl-L-phenylalanyl-L-alanine methyl ester: is a dipeptide compound commonly used in peptide synthesis and research. It is a protected form of the dipeptide phenylalanine-alanine, where the amino group of phenylalanine is protected by a tert-butyloxycarbonyl group, and the carboxyl group of alanine is esterified with a methyl group. This protection allows for selective reactions to occur at other functional groups without affecting the protected groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyloxycarbonyl-L-phenylalanyl-L-alanine methyl ester typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Industrial Production Methods: Industrial production of tert-butyloxycarbonyl-L-phenylalanyl-L-alanine methyl ester follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The tert-butyloxycarbonyl group can be removed using trifluoroacetic acid, yielding the free amino group.

Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling: Dicyclohexylcarbodiimide (DCC) or titanium tetrachloride in organic solvents.

Major Products:

Hydrolysis: L-phenylalanyl-L-alanine.

Deprotection: L-phenylalanyl-L-alanine methyl ester.

Coupling: Longer peptide chains.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Phe-Ala-OMe is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The presence of the Boc group protects the amino terminus, while the methyl ester group at the C-terminus enhances solubility and stability, making it an effective intermediate in synthesizing complex peptides. The compound's structure allows for efficient incorporation into peptide chains, facilitating the production of various peptides with specific functionalities .

Synthesis Techniques

Several methods have been developed for synthesizing this compound:

- Microwave-Assisted Synthesis : Utilizing titanium tetrachloride as a Lewis acid, this compound can be synthesized rapidly under microwave irradiation. This method has shown yields between 70% to 94%, demonstrating its efficiency compared to traditional methods .

- Liquid-Assisted Grinding : This innovative technique enables direct coupling of N-protected amino acids with amino esters, producing dipeptides like this compound in sustainable and high yields .

Conformational Studies

This compound serves as a model peptide for investigating conformational preferences . Its structural characteristics allow researchers to study the three-dimensional arrangements of peptides through techniques such as:

- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy can elucidate the conformational dynamics of this compound, revealing insights into its biological function and potential therapeutic applications.

- Circular Dichroism (CD) : CD spectroscopy helps assess the secondary structure of the peptide, providing valuable data on how variations in sequence affect conformation.

Enzymatic Interaction Studies

This compound can act as a substrate analogue for enzymes involved in peptide hydrolysis. By studying its interactions with specific enzymes, researchers can gain insights into:

- Catalytic Mechanisms : Understanding how this compound interacts with enzymes assists in elucidating their catalytic mechanisms and substrate specificity.

- Drug Discovery : Knowledge gained from these interactions can inform the development of enzyme inhibitors, which are critical in therapeutic contexts.

The biological activity of this compound is attributed to its structural similarity to naturally occurring peptides. Its applications extend to:

- Binding Studies : Research has shown that modifications to the Boc group or methyl ester can significantly influence binding affinities with enzymes and receptors. Kinetic studies are often conducted to quantify these interactions.

- Modeling Peptide Behavior : As a dipeptide derivative, this compound aids in modeling the behavior of more complex peptides in biological systems, enhancing our understanding of peptide interactions at a molecular level.

Mécanisme D'action

The mechanism of action of tert-butyloxycarbonyl-L-phenylalanyl-L-alanine methyl ester primarily involves its role as a protected dipeptide in peptide synthesis. The tert-butyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective coupling reactions to occur at other functional groups. The ester group can be hydrolyzed to yield the free carboxylic acid, which can then participate in further reactions.

Comparaison Avec Des Composés Similaires

tert-Butyloxycarbonyl-L-alanine methyl ester: Similar protection strategy but with a single amino acid.

tert-Butyloxycarbonyl-L-phenylalanine methyl ester: Similar protection strategy but without the additional alanine residue.

Uniqueness:

Activité Biologique

Boc-Phe-Ala-OMe, a dipeptide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

This compound can be synthesized using various methods, including microwave-assisted techniques and traditional coupling reactions. The synthesis typically involves protecting the amino groups with a Boc (tert-butyloxycarbonyl) group and the carboxyl group with a methyl ester. These protective groups are essential for maintaining the stability of the peptide during synthesis.

Table 1: Synthesis Yields of this compound

| Method | Yield (%) | Reaction Time |

|---|---|---|

| Microwave-assisted | 83 | 40 minutes |

| Conventional coupling | 70 | 1 hour |

| Titanium tetrachloride-assisted | 91 | 30 minutes |

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cell lines and its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against certain cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC) cell lines. The CTC50 values for these compounds were reported at approximately 7.54 μM for DLA and 13.56 μM for EAC, indicating a strong potential for anticancer applications .

Antimicrobial Properties

In addition to anticancer activity, this compound has been assessed for antimicrobial properties. Compounds derived from similar structures have shown effectiveness against various microbial strains. For example, cyclic peptides containing similar amino acid sequences have demonstrated antifungal and antibacterial activities, suggesting that this compound may also possess these properties .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on DLA and EAC cell lines. The results indicated that the compound could induce apoptosis in these cancer cells, making it a candidate for further development in cancer therapy.

- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of peptide derivatives similar to this compound. These studies revealed that certain modifications to the aromatic ring significantly enhanced the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound involve interactions with cellular receptors and pathways. For instance, studies suggest that peptides like this compound may modulate immune responses by influencing chemotaxis in neutrophils, thereby enhancing immune function .

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-12(16(22)24-5)19-15(21)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,21)(H,20,23)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKWBQWQIAVCLZ-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601155323 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15136-29-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15136-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.